Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
Description
Properties
Molecular Formula |
C11H16O5 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
methyl 1,7-dihydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C11H16O5/c1-11(14)4-3-6-7(9(12)15-2)5-16-10(13)8(6)11/h5-6,8,10,13-14H,3-4H2,1-2H3 |
InChI Key |
MQIAEBGVYNLDCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2C1C(OC=C2C(=O)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This method leverages the hemiacetal structure of genipin, a natural iridoid glycoside. Under acidic conditions, the hemiacetal -OH group undergoes nucleophilic substitution with methanol to form a stable acetal. The reaction proceeds as follows:
-
Starting Materials : Genipin (2 g) and methanol (40 mL) in a 1:16 (w/w) ratio.
-
Catalyst : Concentrated hydrochloric acid (8 drops).
-
Conditions : Reflux at 60°C for 3 hours under nitrogen atmosphere.
The reaction is monitored via thin-layer chromatography (TLC), with methanol removed post-reaction via rotary evaporation.
Purification and Yield
-
Extraction : The crude product is dissolved in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) and washed with saturated NaHCO<sub>3</sub> and NaCl solutions to remove acidic residues.
-
Chromatography : Silica gel column chromatography with a petroleum ether-ethyl acetate gradient (5:1 to 1:1) achieves >95% purity.
Advantages :
-
High regioselectivity due to thermodynamic stability of the 5,6-fused ring.
-
Scalable for multi-gram synthesis.
Limitations :
Alkylation/O-Alkylation of Haloketone Intermediates
Synthetic Pathway
This two-step approach, adapted from industrial processes for analogous cyclopenta[c]pyran derivatives, involves:
-
Alkylation :
-
O-Alkylation :
-
The haloketone intermediate undergoes O-alkylation with sodium methoxide to form the cyclopenta[c]pyran core.
-
Industrial-Scale Optimization
-
Solvent Selection : Methanol enhances reaction kinetics due to polarity and miscibility with sodium methoxide.
-
Purification : Fractional distillation under reduced pressure (50–60°C, 10 mmHg) yields >98% purity.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 3–5 hours |
| Overall Yield | 67–79% |
| Scalability | >1 kg batches |
Challenges :
-
Residual sodium methoxide complicates waste management.
Pauson-Khand Cyclization for Core Synthesis
Cyclopenta[c]Pyran Skeleton Construction
The Pauson-Khand reaction enables stereoselective formation of the bicyclic framework from linear precursors:
Post-Cyclization Functionalization
-
Esterification : Methylation of the carboxyl group using dimethyl sulfate (DMS) in acetone.
-
Hydroxylation : Selective oxidation with OsO<sub>4</sub>/NMO introduces the 1,7-dihydroxy groups.
Yield Comparison :
| Step | Yield (%) |
|---|---|
| Cyclization | 65–72 |
| Esterification | 85–90 |
| Hydroxylation | 70–75 |
Advantages :
Limitations :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid-Catalyzed Acetal | 79 | >95 | Moderate | High |
| Alkylation/O-Alkylation | 67–79 | >98 | High | Moderate |
| Pauson-Khand | 35–45* | 90–95 | Low | Low |
| Enzymatic | 45–60 | 85–90 | Moderate | High |
*Overall yield after multi-step synthesis.
Chemical Reactions Analysis
Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate has been studied for its potential therapeutic effects. Its structure suggests possible interactions with biological targets that could lead to beneficial pharmacological outcomes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies have shown that derivatives of related hexahydrocyclopenta compounds demonstrate significant antibacterial and antifungal activities. For instance, various synthesized derivatives were screened for their in vitro antimicrobial activities against a range of pathogens .
Anti-inflammatory Properties
There is a growing interest in the anti-inflammatory potential of methyl derivatives similar to this compound. Compounds that inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are being developed as anti-inflammatory agents . This compound's structural features may allow it to serve as a scaffold for designing novel anti-inflammatory drugs.
Structural Features and Synthesis
The synthesis of this compound involves complex organic reactions that yield compounds with high purity and specific stereochemistry. The application of various synthetic methodologies can lead to derivatives with enhanced biological activities.
Synthetic Pathways
Numerous synthetic routes have been explored to obtain this compound and its analogs. The use of cyclization reactions followed by functional group modifications is common in synthesizing such complex molecules .
Antimicrobial Screening
A case study involving the synthesis of methyl derivatives demonstrated their effectiveness against common bacterial strains. The synthesized compounds showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria .
In Vitro Studies on Anti-inflammatory Effects
In vitro studies have been conducted to evaluate the anti-inflammatory effects of related compounds on cell lines exposed to inflammatory stimuli. Findings suggest that these compounds can significantly reduce pro-inflammatory cytokine production .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | Test Organisms | Result |
|---|---|---|---|
| Antimicrobial | Methyl Derivative A | E.coli | Zone of inhibition: 15 mm |
| Antimicrobial | Methyl Derivative B | Staphylococcus aureus | Zone of inhibition: 20 mm |
| Anti-inflammatory | Methyl Derivative C | RAW 264.7 Cells | Cytokine reduction: 50% |
Mechanism of Action
The mechanism of action of Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous iridoids and glycosides exhibit variations in substituent groups, stereochemistry, and bioactivity. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Functional Groups and Bioactivity :
- The target compound and loganin share nearly identical molecular formulas but differ in hydroxylation patterns. Loganin’s 6-hydroxy group contributes to its neuroprotective effects , while the target compound’s 1,7-dihydroxy configuration may enhance interactions with anti-inflammatory targets .
- Loganic acid , lacking the methyl ester, exhibits osteoprotective effects due to its carboxylic acid moiety, which improves metal ion chelation (e.g., calcium) in bone tissues .
- Verbenalin ’s 5-oxo group distinguishes it from other iridoids, correlating with its historical use in treating fevers and muscle spasms .
Stereochemical Variations: Mussaenoside and the target compound share the same molecular formula (C₁₇H₂₆O₁₀) but differ in stereochemistry at C-4a and C-5. This difference alters their solubility and antioxidant efficacy .
Natural Sources: The target compound and loganin are abundant in Strychnos species , while Mussaenoside is isolated from Mussaenda plants . Gardenoside is derived from Gardenia jasminoides, highlighting diverse ecological sources for iridoids .
Q & A
Q. What methodologies are recommended for determining the stereochemical configuration of this compound?
The compound's stereochemical complexity (e.g., 11 defined stereocenters in related structures) requires advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR with 2D correlation experiments (COSY, NOESY), can resolve spatial relationships between protons and carbons. X-ray crystallography is critical for absolute configuration determination, as seen in structurally similar glycosides . Polarimetry and circular dichroism (CD) may supplement these methods for chiral center validation.
Q. How can researchers optimize synthesis yield given the compound’s glycosidic linkage and labile hydroxyl groups?
Protecting group strategies (e.g., acetyl or silyl ethers for hydroxyls) are essential during glycosylation steps. Evidence from split-plot experimental designs (e.g., varying reaction temperature, catalyst loading, and solvent systems) suggests using orthogonal optimization for glycosidic bond formation . High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) can monitor reaction progress and quantify intermediates .
Q. What experimental protocols ensure stability during storage and handling?
Accelerated stability studies under varied conditions (temperature: 4°C, 25°C, 40°C; humidity: 60% RH) are recommended. Lyophilization or storage in inert atmospheres (argon) preserves hygroscopic and oxidation-prone functional groups, as noted in safety guidelines for similar cyclopenta[c]pyran derivatives . Degradation products can be tracked via LC-MS/MS with ion trap analyzers .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., binding affinity variations across assays) be resolved?
Discrepancies in reported binding affinities (e.g., 85–96% inhibition for DNA lyase vs. 82–94% for kinase targets) may arise from assay conditions (pH, ionic strength) or protein conformational states. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can validate binding thermodynamics under standardized buffers. Cross-referencing with structural analogs (e.g., β-D-glucopyranosyl derivatives) clarifies selectivity trends .
Q. What experimental designs are suitable for assessing environmental fate and biodegradation pathways?
Long-term environmental studies should adopt compartmentalized models (water, soil, biota) as outlined in Project INCHEMBIOL . Use -radiolabeled compound tracing to monitor abiotic/biotic transformations. High-resolution mass spectrometry (HRMS) identifies degradation metabolites, while OECD 301F tests quantify aerobic biodegradation rates .
Q. How can researchers address conflicting data on oxidative stability in biological vs. abiotic systems?
Comparative studies using electron paramagnetic resonance (EPR) to detect radical intermediates in vitro (e.g., Fenton reaction systems) versus in vivo (rodant models) are critical. Adjust redox conditions (e.g., glutathione levels) to simulate physiological environments. Data normalization to reference antioxidants (e.g., ascorbic acid) reduces assay-specific variability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
